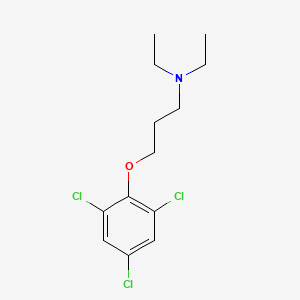

N,N-diethyl-3-(2,4,6-trichlorophenoxy)-1-propanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-3-(2,4,6-trichlorophenoxy)-1-propanamine, commonly known as triclopyr, is a selective herbicide used to control woody and broadleaf weeds in forests, grasslands, and non-crop areas. It belongs to the chemical class of synthetic auxins, which are plant hormones that regulate growth and development. Triclopyr is widely used in agriculture, forestry, and urban areas due to its effectiveness and low toxicity to non-target organisms.

Wirkmechanismus

Triclopyr acts by mimicking the natural auxin indole-3-acetic acid (IAA) and disrupting plant growth processes. It is absorbed by the leaves and stems of plants and transported to the meristematic tissues, where it induces abnormal growth and eventually kills the plant. Triclopyr is more effective on woody plants than on herbaceous plants due to differences in their growth patterns and susceptibility to auxin-like compounds.

Biochemical and Physiological Effects

Triclopyr affects several physiological processes in plants, including cell division, elongation, and differentiation. It alters the expression of genes involved in auxin signaling and transport, leading to changes in hormone levels and responses. Triclopyr also affects the metabolism of carbohydrates, proteins, and lipids, which can lead to changes in plant growth and development.

Vorteile Und Einschränkungen Für Laborexperimente

Triclopyr has several advantages for use in laboratory experiments. It is a highly selective herbicide that can be used to study the effects of plant hormones on specific species or tissues. It is also relatively easy to apply and has a low risk of contamination or toxicity to researchers. However, triclopyr has limitations in terms of its mode of action and specificity. It may not be suitable for studying plant responses to other types of stress or for investigating the effects of other plant hormones.

Zukünftige Richtungen

There are several future directions for research on triclopyr and related compounds. One area of interest is the development of new herbicides with improved selectivity and efficacy. Another area is the study of the ecological impact of triclopyr and its metabolites on non-target organisms and ecosystems. Finally, there is potential for the use of triclopyr and related compounds in biotechnology applications, such as the production of plant-based pharmaceuticals or biofuels.

Synthesemethoden

Triclopyr can be synthesized by several methods, including the reaction of 2,4,6-trichlorophenol with diethylamine followed by reaction with 1-chloropropane. The resulting product is purified by distillation and recrystallization to obtain triclopyr with high purity. Other methods involve the use of different starting materials and reaction conditions, but the overall process is similar.

Wissenschaftliche Forschungsanwendungen

Triclopyr has been extensively studied for its herbicidal activity and environmental impact. It has been shown to selectively kill target weeds without harming desirable plants, making it a valuable tool for vegetation management. Triclopyr has also been used in research to study plant growth and development, as well as the role of synthetic auxins in plant physiology.

Eigenschaften

IUPAC Name |

N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl3NO/c1-3-17(4-2)6-5-7-18-13-11(15)8-10(14)9-12(13)16/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXRTMKOSBEYRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC1=C(C=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5051208.png)

![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5051211.png)

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B5051215.png)

![methyl 3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5051246.png)

![6-(3,5-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5051251.png)

![N-(2,4-dichlorobenzyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5051283.png)

![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5051291.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5051292.png)